ZERENEX ZX-IP058182
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Overview
Description
ZERENEX ZX-IP058182 is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural properties and potential applications. The compound features a cyclopropane ring substituted with an ethyl group and a carboxylic acid group, making it an important building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZX-IP058182 can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . For example, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZX-IP058182 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The ethyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
ZERENEX ZX-IP058182 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ZERENEX ZX-IP058182 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes . Its unique structure allows it to bind to specific active sites, modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-aminocyclopropane-1-carboxylic acid: Another cyclopropane derivative with an amino group instead of an ethyl group.
(1R,2R)-2-methylcyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
ZERENEX ZX-IP058182 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both an ethyl group and a carboxylic acid group make it a versatile compound for various applications .
Properties
CAS No. |
1923743-63-8; 57911-27-0 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.144 |
IUPAC Name |
(1R,2R)-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
NEZWQTAIJWQNHI-RFZPGFLSSA-N |
SMILES |
CCC1CC1C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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